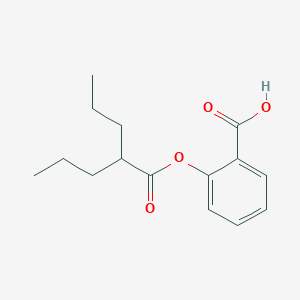

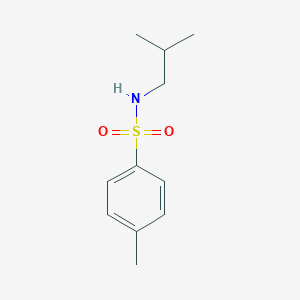

4-Methyl-N-(2-methylpropyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Methyl-N-(2-methylpropyl)benzenesulfonamide, also known as MS-222, is a commonly used anesthetic agent in aquatic organisms. It is a white crystalline powder that is soluble in water and has a faint odor. MS-222 has been used in various scientific research applications due to its ability to immobilize fish and other aquatic organisms, making them easier to handle and study.

Mecanismo De Acción

4-Methyl-N-(2-methylpropyl)benzenesulfonamide acts as a central nervous system depressant by blocking the transmission of nerve impulses. It binds to the GABA-A receptor, which is responsible for inhibiting nerve impulses, leading to a state of anesthesia.

Efectos Bioquímicos Y Fisiológicos

4-Methyl-N-(2-methylpropyl)benzenesulfonamide has been shown to have various biochemical and physiological effects on fish and other aquatic organisms. These include:

1. Decreased heart rate and blood pressure: 4-Methyl-N-(2-methylpropyl)benzenesulfonamide can cause a decrease in heart rate and blood pressure, leading to a state of hypotension.

2. Respiratory depression: 4-Methyl-N-(2-methylpropyl)benzenesulfonamide can cause respiratory depression, leading to a decrease in oxygen uptake.

3. Decreased metabolic rate: 4-Methyl-N-(2-methylpropyl)benzenesulfonamide can cause a decrease in metabolic rate, leading to a decrease in energy expenditure.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-Methyl-N-(2-methylpropyl)benzenesulfonamide has several advantages and limitations for use in lab experiments. These include:

Advantages:

1. Effective anesthetic agent: 4-Methyl-N-(2-methylpropyl)benzenesulfonamide is an effective anesthetic agent for fish and other aquatic organisms, inducing a state of deep anesthesia.

2. Easy to administer: 4-Methyl-N-(2-methylpropyl)benzenesulfonamide can be easily administered through immersion or injection.

3. Safe for the organism: 4-Methyl-N-(2-methylpropyl)benzenesulfonamide has been shown to be safe for the organism at recommended doses.

Limitations:

1. Short duration of action: 4-Methyl-N-(2-methylpropyl)benzenesulfonamide has a short duration of action, and the organism may recover from anesthesia quickly.

2. Variable response: The response to 4-Methyl-N-(2-methylpropyl)benzenesulfonamide can vary between species and individuals, making it difficult to standardize the dose.

3. Potential toxicity: 4-Methyl-N-(2-methylpropyl)benzenesulfonamide can be toxic at high doses, leading to adverse effects on the organism.

Direcciones Futuras

There are several future directions for research involving 4-Methyl-N-(2-methylpropyl)benzenesulfonamide. These include:

1. Development of alternative anesthetic agents: There is a need for the development of alternative anesthetic agents that are effective and safe for use in fish and other aquatic organisms.

2. Study of long-term effects: There is a need for long-term studies to determine the effects of 4-Methyl-N-(2-methylpropyl)benzenesulfonamide on the physiology and behavior of fish and other aquatic organisms.

3. Standardization of dosing: There is a need for the standardization of dosing protocols for 4-Methyl-N-(2-methylpropyl)benzenesulfonamide to ensure consistent results between studies.

4. Development of new applications: There is a need for the development of new applications for 4-Methyl-N-(2-methylpropyl)benzenesulfonamide in scientific research, such as the study of the effects of environmental stressors on aquatic organisms.

Conclusion:

4-Methyl-N-(2-methylpropyl)benzenesulfonamide is a commonly used anesthetic agent in scientific research involving fish and other aquatic organisms. It is effective in inducing a state of deep anesthesia, allowing researchers to perform various procedures. However, it has limitations and potential toxicity at high doses. Future research should focus on the development of alternative anesthetic agents, standardization of dosing protocols, and the study of long-term effects and new applications for 4-Methyl-N-(2-methylpropyl)benzenesulfonamide.

Métodos De Síntesis

4-Methyl-N-(2-methylpropyl)benzenesulfonamide can be synthesized by reacting 4-methylbenzenesulfonyl chloride with 2-methylpropylamine in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization.

Aplicaciones Científicas De Investigación

4-Methyl-N-(2-methylpropyl)benzenesulfonamide has been widely used in scientific research for various purposes, including but not limited to:

1. Anesthesia: 4-Methyl-N-(2-methylpropyl)benzenesulfonamide is commonly used as an anesthetic agent in fish and other aquatic organisms. It is effective in inducing a state of deep anesthesia, allowing researchers to perform various procedures such as tagging, sampling, and surgery.

2. Toxicology: 4-Methyl-N-(2-methylpropyl)benzenesulfonamide has been used to study the effects of various environmental toxins on fish and other aquatic organisms. It can be used to immobilize the organisms and expose them to the toxins, allowing researchers to study the toxic effects.

3. Physiology: 4-Methyl-N-(2-methylpropyl)benzenesulfonamide has been used to study the physiological responses of fish and other aquatic organisms to various stimuli such as stress, temperature, and hypoxia.

Propiedades

Número CAS |

23705-38-6 |

|---|---|

Nombre del producto |

4-Methyl-N-(2-methylpropyl)benzenesulfonamide |

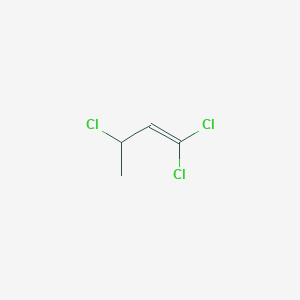

Fórmula molecular |

C11H17NO2S |

Peso molecular |

227.33 g/mol |

Nombre IUPAC |

4-methyl-N-(2-methylpropyl)benzenesulfonamide |

InChI |

InChI=1S/C11H17NO2S/c1-9(2)8-12-15(13,14)11-6-4-10(3)5-7-11/h4-7,9,12H,8H2,1-3H3 |

Clave InChI |

AAJQLLWEQXLVJJ-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(C)C |

SMILES canónico |

CC1=CC=C(C=C1)S(=O)(=O)NCC(C)C |

Otros números CAS |

23705-38-6 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride](/img/structure/B79401.png)

![Piperidine, 1-[(4-chlorophenyl)sulfonyl]-](/img/structure/B79413.png)